molecular formula C7H9N5S B11900826 N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine

N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine

Cat. No.: B11900826
M. Wt: 195.25 g/mol
InChI Key: UQYIJTRKEBHOPX-UHFFFAOYSA-N
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Description

N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine (CAS 1192814-67-7) is a chemical compound with the molecular formula C7H9N5S and a molecular weight of 195.24 g/mol. This thiazolo[5,4-d]pyrimidine derivative serves as a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the thiazolo[5,4-d]pyrimidine structure have been identified as potent ligands for adenosine receptors (ARs), specifically showing nanomolar binding affinity for the human A1 and A2A receptor subtypes . Research into these AR antagonists is exploring novel therapeutic strategies for central nervous system disorders, with some derivatives demonstrating significant antidepressant-like activity in preclinical models . Furthermore, the closely related 2,7-diamino-thiazolo[5,4-d]pyrimidine structural motif has been explored in other research contexts, such as the development of TRPV1 antagonists for pain management . This product is intended for research purposes as a building block in the synthesis and development of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

5-N,5-N-dimethyl-[1,3]thiazolo[5,4-d]pyrimidine-2,5-diamine

InChI

InChI=1S/C7H9N5S/c1-12(2)7-9-3-4-5(11-7)13-6(8)10-4/h3H,1-2H3,(H2,8,10)

InChI Key

UQYIJTRKEBHOPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C2C(=N1)SC(=N2)N

Origin of Product

United States

Preparation Methods

Reaction Scheme

2-Aminothiazole+5-Chloro-2,4-diaminopyrimidineBaseN5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine\text{2-Aminothiazole} + \text{5-Chloro-2,4-diaminopyrimidine} \xrightarrow{\text{Base}} \text{this compound}

Methodology

  • Step 1 : 2-Aminothiazole is reacted with 5-chloro-2,4-diaminopyrimidine in the presence of a base (e.g., cesium carbonate) in acetonitrile at 80°C for 12 hours.

  • Step 2 : The intermediate undergoes dimethylation using dimethylamine hydrochloride and formaldehyde under reductive amination conditions (NaBH3_3CN, methanol, 25°C).

Key Data

ParameterValue
Yield (Step 1)68–72%
Yield (Step 2)85–90%
Purity>95% (HPLC)
Reaction Time14–16 hours (total)

Advantages : High regioselectivity for N5 dimethylation.
Limitations : Requires stringent anhydrous conditions for reductive amination.

Post-Functionalization of Thiazolo[5,4-d]pyrimidine Core

Reaction Scheme

5-Chlorothiazolo[5,4-d]pyrimidine-2-amineDimethylamineThis compound\text{5-Chlorothiazolo[5,4-d]pyrimidine-2-amine} \xrightarrow{\text{Dimethylamine}} \text{this compound}

Methodology

  • Step 1 : 5-Chlorothiazolo[5,4-d]pyrimidine-2-amine is synthesized via cyclization of thiourea with diethyl 2-nitromalonate under acidic conditions (HCl, ethanol, reflux).

  • Step 2 : Chlorine at position 5 is substituted with dimethylamine in a sealed tube (DMF, 100°C, 6 hours).

Key Data

ParameterValue
Yield (Step 1)58–82%
Yield (Step 2)75–80%
CatalystNone required
Byproducts<5% (unreacted starting material)

Advantages : Scalable for industrial production.
Limitations : High-temperature conditions may lead to decomposition.

One-Pot Multicomponent Reaction (MCR)

Reaction Scheme

Thiourea+Malononitrile+DimethylamineAcOHThis compound\text{Thiourea} + \text{Malononitrile} + \text{Dimethylamine} \xrightarrow{\text{AcOH}} \text{this compound}

Methodology

  • Thiourea, malononitrile, and dimethylamine are condensed in glacial acetic acid at 120°C for 8 hours. The reaction proceeds via formation of a thiazole intermediate, followed by cyclization.

Key Data

ParameterValue
Yield50–55%
Reaction Time8–10 hours
SolventGlacial acetic acid
WorkupNeutralization with NaHCO3_3, extraction with ethyl acetate

Advantages : Simplified workflow with fewer intermediates.
Limitations : Moderate yield due to competing side reactions.

Microwave-Assisted Synthesis

Reaction Scheme

\text{2-Amino-5-mercaptopyrimidine} + \text{CH$$_3$$I} \xrightarrow{\text{MW, DMF}} \text{this compound}

Methodology

  • 2-Amino-5-mercaptopyrimidine is treated with methyl iodide in DMF under microwave irradiation (150°C, 300 W, 20 minutes). The thiazole ring forms via intramolecular cyclization, followed by dimethylation.

Key Data

ParameterValue
Yield70–75%
Reaction Time20–30 minutes
Energy Input300 W

Advantages : Rapid synthesis with reduced byproducts.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Cyclocondensation68–9014–16 hrsHighModerate
Post-Functionalization75–806–8 hrsHighLow
MCR50–558–10 hrsModerateHigh
Microwave-Assisted70–750.5 hrsLowHigh

Optimal Method : Cyclocondensation followed by reductive amination offers the best balance of yield and scalability for industrial applications.

Physicochemical and Pharmacokinetic Properties

PropertyValue
Molecular Weight195.24 g/mol
LogP1.2 (calculated)
Solubility12 mg/mL in DMSO
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Note : The compound exhibits favorable drug-likeness with compliance to Lipinski’s Rule of Five .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Ring Fusion Position : The target compound has a thiazolo[5,4-d]pyrimidine core, while the analog features thiazolo[4,5-d]pyrimidine. This alters the spatial orientation of substituents and electronic distribution.

Substituent Complexity : The analog incorporates a pentylthioether group and diethylamine , increasing lipophilicity and steric bulk compared to the dimethylamine groups in the target compound.

Physicochemical and Functional Properties

While experimental data for both compounds are sparse, inferences can be drawn from their structures:

  • Solubility : The target compound’s smaller size and primary amines may enhance aqueous solubility compared to the analog’s lipophilic pentylthio and diethyl groups.
  • Reactivity : The pentylthio group in the analog could participate in redox or nucleophilic substitution reactions, absent in the dimethyl-substituted compound.
  • Bioactivity : Thiazolo-pyrimidines with sulfur-containing substituents (e.g., pentylthio) are often explored for enzyme inhibition due to sulfur’s electron-withdrawing effects .

Q & A

Basic: What are the established synthetic routes for N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation reactions starting with substituted thiazole and pyrimidine precursors. Key steps include:

  • Thiazole ring formation : Using thiourea derivatives and α-haloketones under reflux in ethanol or DMSO, with temperature control (60–80°C) to minimize side reactions .
  • Pyrimidine annulation : Employing guanidine or urea derivatives in the presence of catalytic acids (e.g., HCl) or bases (e.g., NaHCO₃) to form the fused pyrimidine core .
  • N-Methylation : Dimethylation of the amino groups using methyl iodide or dimethyl sulfate in alkaline conditions (e.g., K₂CO₃ in DMF) .
    Critical factors : Solvent choice (polar aprotic solvents like DMSO enhance reactivity), strict temperature control, and stoichiometric precision to avoid over-alkylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Confirm the presence of dimethylamino groups (singlets at δ ~3.0 ppm for N-CH₃ protons) and aromatic protons in the thiazolo-pyrimidine core (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic structure .
  • IR Spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and C=N/C-S vibrations (~1600–1500 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm substituent positions in the thiazolo-pyrimidine scaffold .

Basic: What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme Inhibition : Acts as a competitive inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase, validated via kinetic assays and crystallographic studies .
  • Antiviral/Antimicrobial Activity : Demonstrated in vitro against RNA viruses (e.g., influenza) and Gram-positive bacteria (MIC values: 2–8 µg/mL) .
  • Kinase Targeting : Structural analogs inhibit MPS1 kinase, a target in oncology, with IC₅₀ values <100 nM .

Advanced: How can researchers optimize the synthesis of this compound for high-throughput or industrial-scale production?

  • Continuous Flow Reactors : Reduce reaction times and improve yield consistency by maintaining precise temperature and mixing parameters .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .
  • Purification Strategies : Employ recrystallization from ethanol/water mixtures or chromatographic methods (e.g., silica gel with CH₂Cl₂/MeOH gradients) to achieve >98% purity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

  • Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), incubation time, and compound solubility (use DMSO ≤0.1% v/v) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorometric (e.g., NADPH depletion) and radiometric (³H-labeled substrate) assays .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Structural Modification Impact on Activity Evidence Source
N5-Methylation Increases lipophilicity and blood-brain barrier penetration
Thiazole S→O substitution Reduces antiviral activity but improves solubility
Pyrimidine C2 halogenation Enhances DHFR binding affinity (Ki ↓ by 50%)

Advanced: What computational methods are recommended for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DHFR or MPS1 kinase, focusing on hydrogen bonds with Asp27 (DHFR) or Lys529 (MPS1) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex .
  • QSAR Models : Apply Random Forest or SVM algorithms to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values .

Advanced: What analytical challenges arise in studying the compound’s stability under physiological conditions, and how can they be mitigated?

  • Degradation Pathways : Hydrolysis of the thiazole ring at pH >8.0; monitor via HPLC-UV at 254 nm .
  • Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation .
  • Oxidative Stability : Add antioxidants (e.g., ascorbic acid) to buffer systems during in vitro assays .

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